methyl 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate

Lipophilicity Drug Design ADME

Many pyrazole-3-carboxylate analogs are treated as interchangeable, but subtle substituent changes alter permeability and binding. CAS 1001500-24-8 solves this with defined physicochemical advantages. • LogP 2.67 vs unsubstituted analog (ΔLogP +0.96) - optimal for membrane permeability & brain-penetrant probe design. • 4-Chloro substituent enables halogen bonding (σ-hole) - absent in non-chlorinated versions. • Methyl ester (TPSA 53.35 Ų) - stable protected form, compatible with HATU/EDC after saponification for amide libraries. • Pairs with 2-methyl isomer (CAS 1001500-62-4) for matched molecular pair SAR without logP changes. Supplied as 97% pure research chemical for non-human use.

Molecular Formula C13H13ClN2O3
Molecular Weight 280.7 g/mol
CAS No. 1001500-24-8
Cat. No. B3334641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate
CAS1001500-24-8
Molecular FormulaC13H13ClN2O3
Molecular Weight280.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)OC)Cl
InChIInChI=1S/C13H13ClN2O3/c1-9-7-10(3-4-11(9)14)19-8-16-6-5-12(15-16)13(17)18-2/h3-7H,8H2,1-2H3
InChIKeyBRKHBOJUYKOFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate: Physicochemical Baseline


Methyl 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate (CAS 1001500-24-8) is a synthetic pyrazole-3-carboxylate ester building block [1]. It bears a 4-chloro-3-methylphenoxymethyl substituent at the pyrazole N1 position and a methyl ester at the C3 position. The compound has a molecular weight of 280.71 g·mol⁻¹ and a calculated partition coefficient (LogP) of 2.67 . It is marketed as a research chemical with typical purity of 97% and is intended exclusively for non-human research and further manufacturing use .

Compound role Synthetic pyrazole-3-carboxylate ester building block for medicinal or agrochemical research
Purity grade Research-grade purity suitable for further synthetic transformation
Intended use Exclusively for non-human research and further manufacturing use; not for diagnostic or therapeutic purposes

Why This Pyrazole Carboxylate Cannot Be Replaced by In-Class Analogs


Within the pyrazole-3-carboxylate family, minor structural modifications — such as the presence, position, or identity of a halogen on the phenoxy ring, and the choice of ester versus free acid — produce measurable differences in lipophilicity (LogP) and polar surface area (PSA) . A procurement decision that treats the unsubstituted phenoxymethyl analog (CAS 1003988-74-6), the 2-methyl positional isomer (CAS 1001500-62-4), or the free carboxylic acid derivative (CAS 957400-47-4) as functionally interchangeable with CAS 1001500-24-8 overlooks these quantifiable physicochemical divergences. The evidence below quantifies the specific differences that matter for partitioning behavior, passive membrane permeability, and suitability as a synthetic intermediate in medicinal or agrochemical workflows .

Target
Possible Substitute
Risk Summary
4‑Chloro‑3‑methylphenoxymethyl ester
Unsubstituted phenoxymethyl ester
Lower lipophilicity may shift partitioning and membrane permeability behavior
4‑Chloro‑3‑methylphenoxymethyl ester
4‑Chloro‑2‑methyl positional isomer
Identical global descriptors but different steric environment may alter SAR
4‑Chloro‑3‑methylphenoxymethyl ester
Free carboxylic acid derivative
Higher PSA and different reactivity may disrupt synthetic workflow and permeability profile

Quantitative Evidence vs. Closest Structural Analogs


Lipophilicity Gain from 4-Chloro-3-methylphenoxy Substitution

The target compound displays a calculated LogP of 2.67, contrasting sharply with the unsubstituted phenoxymethyl analog (CAS 1003988-74-6), which has a LogP of 1.71 . This +0.96 log unit increase corresponds to a roughly 9-fold higher theoretical n-octanol/water partition coefficient, directly attributable to the 4-chloro-3-methyl substitution on the phenoxy ring. The positional isomer (4-chloro-2-methyl, CAS 1001500-62-4) shares an identical LogP of 2.67, while the free carboxylic acid form (CAS 957400-47-4) records a lower LogP of 2.58 .

Lipophilicity gain
Data to verify
ΔLogP +0.96 vs. unsubstituted analog
(≈9‑fold higher partition)
Higher lipophilicity may support membrane permeability studies
Vendor-calculated consensus LogP; experimental validation advised
Lipophilicity Drug Design ADME

Methyl Ester vs. Free Acid: Polar Surface Area and Permeability

The methyl ester of CAS 1001500-24-8 has a topological polar surface area (TPSA) of 53.35 Ų, whereas the corresponding free carboxylic acid (CAS 957400-47-4) has a PSA of 64.35 Ų . This 11.0 Ų reduction (17.1% lower) is accompanied by a LogP increase from 2.58 (acid) to 2.67 (ester), a ΔLogP of +0.09 . The ester also adds 14.03 g·mol⁻¹ in molecular weight (280.71 vs. 266.68) and introduces an additional rotatable bond, which may influence conformational flexibility in target binding.

Ester vs. acid PSA
Data to verify
TPSA 53.35 vs. 64.35 Ų
Δ −11.0 Ų (−17.1%)
Lower PSA and ester form may facilitate prodrug design and organic-phase reactions
Vendor-reported computational data; confirm under experimental conditions
Prodrug Design Permeability Synthetic Intermediate

Chlorine Positional Isomerism: Steric and Electronic Topography

Both CAS 1001500-24-8 (4-chloro-3-methyl) and CAS 1001500-62-4 (4-chloro-2-methyl) share the same molecular formula (C₁₃H₁₃ClN₂O₃), molecular weight (280.71), LogP (2.66802), and TPSA (53.35 Ų) . However, the methyl group position on the phenoxy ring creates distinct steric environments around the chloro substituent. In the 3-methyl isomer, the chlorine is adjacent to a methyl group in a 3,4-disubstituted pattern, whereas the 2-methyl isomer adopts a 2,4-disubstituted arrangement. This positional difference can alter π-stacking interactions, hydrogen-bond acceptor geometry of the phenoxy oxygen, and metabolic vulnerability of the methyl group without any change in bulk physicochemical properties detectable by standard computed descriptors.

Positional isomer topology
Data to verify
Identical LogP, TPSA, MW
Different methyl substitution pattern
Steric/electronic differences may influence target binding despite matched global descriptors
Inferred from chemical structure; SAR studies recommended
Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

Chlorinated vs. Non-Chlorinated Phenoxy Ring: Halogen Bonding Capacity

The introduction of a single chlorine atom and a methyl group onto the phenoxy ring in CAS 1001500-24-8 increases molecular weight from 232.24 g·mol⁻¹ (unsubstituted analog CAS 1003988-74-6) to 280.71 g·mol⁻¹, a net gain of 48.47 g·mol⁻¹ (+20.9%) . Despite this mass increase, the hydrogen-bond acceptor count remains at 5 for both compounds. The chlorine atom introduces a σ-hole that can participate in halogen bonding interactions with biological targets or crystal engineering scaffolds, an interaction not available to the unsubstituted analog. Furthermore, the 4-chloro-3-methylphenoxy motif is a privileged fragment found in multiple bioactive pyrazole derivatives, including the carbohydrazide analog (CAS 1004194-03-9) studied for anti-inflammatory and antimicrobial activity .

Halogen bonding capacity
Class-level inference
MW +48.47 vs. non‑chlorinated analog
Chlorine σ‑hole present
Halogen bonding capability may enhance molecular recognition and crystal engineering
Fragment prevalence inferred from pyrazole series; target engagement not yet quantified
Halogen Bonding Molecular Recognition Fragment-Based Drug Design

Recommended Application Scenarios Based on Evidence


Cell-Permeable Probe Scaffold

The compound's LogP of 2.67 and TPSA of 53.35 Ų place it within favorable ranges for passive membrane permeability. Its significantly higher lipophilicity compared to the unsubstituted phenoxy analog (ΔLogP = +0.96) makes it a better starting point for designing brain-penetrant or intracellular-targeting probes, where the unsubstituted analog (LogP 1.71) may exhibit insufficient partitioning into lipid bilayers.

SAR Exploration of Phenoxy Ring Topology

The availability of both the 3-methyl (CAS 1001500-24-8) and 2-methyl (CAS 1001500-62-4) positional isomers with identical global descriptors (LogP, TPSA, MW) enables systematic SAR studies to probe the effect of methyl group position on target binding without confounding changes in bulk physicochemical properties. This pair is ideal for matched molecular pair analysis in lead optimization programs.

Protected Carboxylic Acid Intermediate for Library Synthesis

The methyl ester functionality provides a stable, protected form of the carboxylic acid (CAS 957400-47-4) . With TPSA 17.1% lower than the free acid and LogP elevated by 0.09 units, the ester offers improved solubility in organic solvents for solution-phase chemistry and better compatibility with common coupling reagents (e.g., HATU, EDC) after saponification, facilitating amide or hydrazide library generation.

Halogen Bonding-Enabled Co-Crystal and Fragment Screening

The 4-chloro substituent on the phenoxy ring introduces a σ-hole capable of engaging in halogen bonding with protein backbone carbonyls or π-systems . This interaction modality is absent in the non-chlorinated analog (CAS 1003988-74-6) . Fragment-based screening campaigns targeting proteins with halogen-bond acceptor hot spots (e.g., kinases, bromodomains) may benefit from this compound as a chlorine-enriched fragment probe.

Application
Selection Property
Validation Focus
Cell‑permeable probe scaffold
Lipophilicity (LogP) and TPSA within favorable permeability ranges
Permeability assay validation in target cell lines
SAR exploration of phenoxy ring topology
Positional isomer availability with matched global descriptors
Matched molecular pair analysis for binding affinity reproducibility
Protected carboxylic acid intermediate
Ester‑masked acid with improved organic solubility and coupling compatibility
Library synthesis efficiency and saponification fidelity
Halogen bonding‑enabled fragment screening
Chlorine σ‑hole motif for halogen bonding interactions
Co‑crystallization and fragment‑based screening hit rates
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